molecular formula C15H17NO2S B7049453 Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate

Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate

Cat. No.: B7049453
M. Wt: 275.4 g/mol
InChI Key: RJQPSNXESFUGIM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods, such as the Skraup synthesis, Doebner–von Miller synthesis, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a quinoline derivative with a thiol compound in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides, other ester derivatives.

Scientific Research Applications

Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.

    2-Methylquinoline: A methyl-substituted quinoline with similar chemical properties.

    Quinoline-3-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 3-position.

Uniqueness

Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate is unique due to the presence of the sulfanyl group and the methyl ester, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11(15(17)18-2)9-19-10-12-7-13-5-3-4-6-14(13)16-8-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPSNXESFUGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC1=CC2=CC=CC=C2N=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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